molecular formula C8H14O2S3 B6244104 2-[2-(methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid CAS No. 2408974-22-9

2-[2-(methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid

Cat. No.: B6244104
CAS No.: 2408974-22-9
M. Wt: 238.4
InChI Key:
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Description

2-[2-(methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is an organic compound with the molecular formula C8H14O2S3 It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid typically involves the reaction of 2-(methylsulfanyl)ethanol with 1,3-dithiane-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alcohols or amines in the presence of a dehydrating agent (e.g., dicyclohexylcarbodiimide) are used for esterification or amidation reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

2-[2-(methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The sulfur atoms in the dithiane ring may play a crucial role in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a dithiane ring and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

2408974-22-9

Molecular Formula

C8H14O2S3

Molecular Weight

238.4

Purity

95

Origin of Product

United States

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